molecular formula C25H34N4O2S B1662799 Tenovin-6 CAS No. 1011557-82-6

Tenovin-6

Katalognummer B1662799
CAS-Nummer: 1011557-82-6
Molekulargewicht: 454.6 g/mol
InChI-Schlüssel: BVJSXSQRIUSRCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tenovin-6 is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of 5-(dimethylamino)pentanoic acid with the aromatic amino group of N-[(4-aminophenyl)carbamothioyl]-4-tert-butylbenzamide . It has a role as an antineoplastic agent, a Sir2 inhibitor, and a p53 activator .


Synthesis Analysis

The synthesis of Tenovin-6 involves the formal condensation of the carboxy group of 5-(dimethylamino)pentanoic acid with the aromatic amino group of N-[(4-aminophenyl)carbamothioyl]-4-tert-butylbenzamide . Further studies have shown that inhibition by Tenovin-6 was dose-dependent .


Molecular Structure Analysis

The molecular formula of Tenovin-6 is C25H34N4O2S . The IUPAC name is 4-tert-butyl-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide . The InChI and Canonical SMILES are also provided in the PubChem database .


Chemical Reactions Analysis

Tenovin-6 inhibits the protein deacetylase activities of purified human SIRT1, SIRT2, and SIRT3 . It also inhibits dihydroorotate dehydrogenase (DHODH) .


Physical And Chemical Properties Analysis

The molecular weight of Tenovin-6 is 454.6 g/mol . More detailed physical and chemical properties such as solubility and stability are not available in the retrieved sources.

Wissenschaftliche Forschungsanwendungen

1. SIRT2 Inhibition

  • Application Summary: Tenovin-6 is used as a starting point for the development of inhibitors for SIRT2, a member of the sirtuin family of deacetylases .
  • Methods of Application: SAR (Structure-Activity Relationship) studies were conducted starting from Tenovin-6. A 1H-NMR-based method was developed and used to validate this class of sirtuin inhibitors .
  • Results/Outcomes: The studies identified a sub-micromolar inhibitor that has increased selectivity for SIRT2 over SIRT1 compared to Tenovin-6 .

2. Antitumor Effects against Gastric Cancer Cells

  • Application Summary: Tenovin-6 has been studied for its antitumor effects against gastric cancer cells. It works via up-regulation of Death Receptor 5 (DR5) .
  • Methods of Application: Tenovin-6 was applied to seven human gastric cancer cell lines. The effects were studied in cell lines with wild-type TP53, mutant-type TP53, and null TP53 .
  • Results/Outcomes: Tenovin-6 induced apoptosis in all cell lines, not only those with wild-type TP53, but also mutant-type and null versions, accompanied by up-regulation of DR5 . Tenovin-6 in combination with docetaxel or SN-38 exerted a slight to moderate synergistic cytotoxicity against gastric cancer cells .

Safety And Hazards

Tenovin-6 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Eigenschaften

IUPAC Name

4-tert-butyl-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2S/c1-25(2,3)19-11-9-18(10-12-19)23(31)28-24(32)27-21-15-13-20(14-16-21)26-22(30)8-6-7-17-29(4)5/h9-16H,6-8,17H2,1-5H3,(H,26,30)(H2,27,28,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJSXSQRIUSRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647242
Record name 4-tert-Butyl-N-[(4-{[5-(dimethylamino)pentanoyl]amino}phenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tenovin-6

CAS RN

1011557-82-6
Record name 4-tert-Butyl-N-[(4-{[5-(dimethylamino)pentanoyl]amino}phenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tenovin-6
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tenovin-6
Reactant of Route 3
Reactant of Route 3
Tenovin-6
Reactant of Route 4
Reactant of Route 4
Tenovin-6
Reactant of Route 5
Tenovin-6
Reactant of Route 6
Reactant of Route 6
Tenovin-6

Citations

For This Compound
841
Citations
H Yuan, B Tan, SJ Gao - Cell Death & Disease, 2017 - nature.com
… we have revealed that tenovin-6 activation of p53 is cell type dependent, and tenovin-6 inhibition of … Our results have shown that tenovin-6 is a potent autophagy inhibitor, and raised the …
Number of citations: 23 www.nature.com
T Ueno, S Endo, R Saito, M Hirose… - … and Clinical Cancer …, 2014 - ingentaconnect.com
… tenovin-6 with conventional anticancer agents 5-fluorouracil (5-FU), SN-38 (an active metabolite of irinotecan), and oxaliplatin. Synergistic antitumor effects of tenovin-6 were … , tenovin-6 …
Number of citations: 34 www.ingentaconnect.com
M Igase, N Fujiki, S Shibutani, H Sakai… - Experimental Cell …, 2020 - Elsevier
… Tenovin-6 has been found to have an anticancer effect on various human cancers. However… lines and focused on tenovin-6. We examined the effect of tenovin-6 on cell proliferation and …
Number of citations: 10 www.sciencedirect.com
S Hirai, S Endo, R Saito, M Hirose, T Ueno, H Suzuki… - PLoS …, 2014 - journals.plos.org
… treated with tenovin-6. Tenovin-6 in combination with docetaxel or SN-38 exerted a slight to moderate synergistic cytotoxicity against gastric cancer cells. In conclusion, tenovin-6 has …
Number of citations: 46 journals.plos.org
H Yuan, M He, F Cheng, R Bai, SR da Silva… - Oncotarget, 2017 - ncbi.nlm.nih.gov
… has demonstrated tenovin-6 as a potent autophagy inhibitor; Second, tenovin-6 seems to be … , 12, 17, 31]; and Third, tenovin-6 alone has shown a promising anti-neoplastic effect in vitro …
Number of citations: 25 www.ncbi.nlm.nih.gov
Y Jin, Q Cao, C Chen, X Du, B Jin… - BMC …, 2015 - bmccancer.biomedcentral.com
… Our results indicate that Tenovin-6 may be a promising … its specific small molecule inhibitor Tenovin-6 induces apoptosis in ALL … Our findings suggest that Tenovin-6 may be a promising …
Number of citations: 42 bmccancer.biomedcentral.com
X Ke, Q Qin, T Deng, Y Liao, SJ Gao - Cancers, 2020 - mdpi.com
… To test whether Tenovin-6 had a universal inhibitory effect on GC cells, we treated seven gastric cancer cell lines with different concentrations of Tenovin-6, including EBV-positive cell …
Number of citations: 13 www.mdpi.com
W Dai, J Zhou, B Jin, J Pan - Scientific reports, 2016 - nature.com
… Our results showed that inhibition of SIRT1/2 by Tenovin-6 induced … Tenovin-6 eliminated cancer stem cells in 92.1 and Mel 270 cells. In conclusion, our findings suggest that Tenovin-6 …
Number of citations: 76 www.nature.com
BB Lee, Y Kim, D Kim, EY Cho, J Han… - Journal of cellular …, 2019 - Wiley Online Library
… in combination with tenovin-6 in NSCLC cells. Concentrations of metformin and tenovin-6 used in this study were based on the MTS assay. IC 50 values for metformin and tenovin-6 in …
Number of citations: 32 onlinelibrary.wiley.com
N Gan, Q Sun, Z Suo, S Zhang, L Zhao, H Xiang… - … of Pharmaceutical and …, 2021 - Elsevier
… This study selected sirtuin inhibitors Tenovin-1 (T1) and Tenovin-6 (T6) as drug models to determine differences in binding mode to human serum albumin (HSA). T1 and T6 quenched …
Number of citations: 5 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.